molecular formula C17H16Cl2N2O B14795261 2,5-Dichloro-N-(2-(pyrrolidin-1-yl)phenyl)benzamide

2,5-Dichloro-N-(2-(pyrrolidin-1-yl)phenyl)benzamide

Cat. No.: B14795261
M. Wt: 335.2 g/mol
InChI Key: NCKYQEWGHOIVAA-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(2-(pyrrolidin-1-yl)phenyl)benzamide is a benzamide derivative characterized by a dichlorinated benzoyl group and a phenyl ring substituted with a pyrrolidine moiety at the ortho position. Its molecular formula is C₁₉H₁₇Cl₂N₂O, with a molecular weight of 360.26 g/mol. The chlorine atoms at the 2- and 5-positions of the benzamide ring likely enhance lipophilicity and binding affinity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C17H16Cl2N2O

Molecular Weight

335.2 g/mol

IUPAC Name

2,5-dichloro-N-(2-pyrrolidin-1-ylphenyl)benzamide

InChI

InChI=1S/C17H16Cl2N2O/c18-12-7-8-14(19)13(11-12)17(22)20-15-5-1-2-6-16(15)21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10H2,(H,20,22)

InChI Key

NCKYQEWGHOIVAA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-N-(2-(pyrrolidin-1-yl)phenyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares key structural and physicochemical features of 2,5-Dichloro-N-(2-(pyrrolidin-1-yl)phenyl)benzamide with related benzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
This compound C₁₉H₁₇Cl₂N₂O 360.26 2,5-dichloro; pyrrolidin-1-yl phenyl ~3.8
4-(2,5-Dioxopyrrolidin-1-yl)-N-(2-ethyl-6-methylphenyl)benzamide C₂₀H₂₀N₂O₃ 336.38 2,5-dioxopyrrolidin-1-yl; ethyl, methyl ~2.5
N-Benzyl-N'-[(3,4,5-trimethoxyphenyl)methylideneamino]oxamide C₂₄H₂₄N₄O₅ 460.47 Trimethoxyphenyl; oxamide linker ~1.2

Key Observations :

  • Chlorine Substitution : The dichloro substitution in the target compound increases lipophilicity (higher LogP) compared to the dioxopyrrolidin analog , which contains polar ketone groups. This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Pyrrolidine vs.
  • Aromatic Substituents : The trimethoxyphenyl group in the oxamide derivative introduces hydrogen-bonding capacity, contrasting with the electron-withdrawing chlorines in the target compound.

Pharmacological and Functional Comparisons

Kappa Opioid Receptor (KOR) Antagonists

Compounds with pyrrolidine or piperidine moieties, such as JDTic and norBNI, are long-acting KOR antagonists .

  • Mechanism: Long-acting KOR antagonists like norBNI disrupt receptor signaling via c-Jun N-terminal kinase (JNK) activation, leading to prolonged effects . If the target compound shares this mechanism, its dichloro substitution might enhance binding stability.
  • Duration of Action: The pyrrolidine group in the target compound could mimic the piperidine structure in JDTic, contributing to sustained receptor interactions. However, the absence of covalent binding motifs (e.g., guanidine in norBNI) may limit its duration compared to these analogs .

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